molecular formula C7H8Cl3N5 B1433564 4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride CAS No. 1803610-96-9

4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride

Cat. No.: B1433564
CAS No.: 1803610-96-9
M. Wt: 268.5 g/mol
InChI Key: WRGHVGCCDGTSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(Chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride (CMTP) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the pyrimidine base and is composed of three nitrogen atoms, two oxygen atoms, and a chlorine atom. CMTP has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Characterization of Triazolopyrimidines

    This compound is used in the synthesis of triazolopyrimidines, which are important in the study of heterocyclic compounds. For instance, the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines was achieved by reacting enones with 3-amino-1H-1,2,4-triazoles, showcasing the compound's role in creating novel structures (Zanatta et al., 2018).

  • Contribution to Antifungal Agents Synthesis

    The compound is used in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, demonstrating its application in pharmaceutical synthesis (Butters et al., 2001).

  • Synthesis of Pyrazolopyrimidines and Triazines

    It plays a role in the effective synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which are explored for their pharmaceutical properties, including antitrypanosomal activity (Abdelriheem et al., 2017).

  • Studies on Imine-Enamine Tautomerism

    This compound aids in the study of imine-enamine tautomerism in dihydroazolopyrimidines, which is vital for understanding chemical equilibrium in organic reactions (Desenko et al., 1991).

  • Antibacterial Activity Research

    Research shows its derivative exhibiting antibacterial activity against various microbial strains, indicating its potential in antimicrobial studies (Lahmidi et al., 2019).

Properties

IUPAC Name

4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5.2ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;;/h1-2,4H,3H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGHVGCCDGTSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NNC(=N2)CCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride
Reactant of Route 2
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride
Reactant of Route 3
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride
Reactant of Route 5
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride
Reactant of Route 6
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride

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